molecular formula C10H12N4O2 B2698857 1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890624-34-7

1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B2698857
CAS No.: 890624-34-7
M. Wt: 220.232
InChI Key: VVLHPIDKUGTZRK-UHFFFAOYSA-N
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Description

1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is a heterocyclic compound that features a bipyrazole core with three methyl groups and a carboxylic acid functional group

Preparation Methods

The synthesis of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves the formation of the bipyrazole core followed by functionalization with methyl groups and the carboxylic acid group. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by methylation and carboxylation reactions under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1’,3’,5’-Trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects . The specific pathways involved depend on the target and the context of the study .

Properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-5-9(6(2)14(3)13-5)7-4-8(10(15)16)12-11-7/h4H,1-3H3,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHPIDKUGTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890624-34-7
Record name 3-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
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